tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
Overview
Description
tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is an organic compound with the molecular formula C13H18N2O5. It is a carbamate derivative of tert-butyl alcohol and is classified as an alkyl ester. This compound is known for its high stability and low toxicity, making it a valuable molecule for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate can be synthesized through a reaction involving 4-nitrophenol, 2-(tert-butoxycarbonylamino)ethanol, and triphenylphosphine in tetrahydrofuran. The solution is ice-cooled during the reaction. The general reaction scheme is as follows:
- Dissolve 4-nitrophenol (4.01 g), 2-(tert-butoxycarbonylamino)ethanol (4.65 g), and triphenylphosphine (7.55 g) in tetrahydrofuran (50 ml).
- Cool the solution with ice to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory methods, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are often used.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (2-(4-aminophenoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is unique due to its nitro group, which imparts distinct chemical reactivity and potential for various modifications. This makes it a versatile compound for research and industrial applications .
Biological Activity
tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a tert-butyl group and a nitrophenoxy moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 266.29 g/mol
- Functional Groups : Carbamate, nitrophenyl, and tert-butyl groups.
The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with various cellular pathways. Compounds containing nitrophenyl groups are often associated with anticancer properties due to their ability to induce apoptosis in cancer cells. The carbamate structure may also provide neuroprotective effects, making it a candidate for further pharmacological evaluation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural features can induce apoptosis in MCF-7 breast cancer cells and other leukemia cell lines .
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line Tested | IC (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 0.65 | Apoptosis induction |
Compound B | U-937 | 10.38 | Cell cycle arrest |
tert-Butyl Carbamate | CEM-13 | TBD | TBD |
Neuroprotective Effects
Preliminary studies suggest that the carbamate structure may confer neuroprotective properties. This is consistent with findings in other carbamate derivatives where neuroprotection was observed through modulation of neurotransmitter levels and protection against oxidative stress .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various carbamate derivatives, including this compound, on human cancer cell lines. The results indicated that the compound exhibited a dose-dependent response, leading to significant cell viability reduction at higher concentrations. Flow cytometry analysis confirmed apoptosis as the primary mode of cell death .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR study highlighted that modifications in the nitrophenyl moiety could enhance the anticancer activity of carbamates. The study found that introducing electron-withdrawing groups increased potency against specific cancer types, suggesting avenues for optimizing therapeutic efficacy through chemical modifications .
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for exploration include:
- Mechanistic Studies : Detailed investigations into how the compound interacts with cellular targets.
- In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models.
- Chemical Modifications : Exploring analogs to enhance potency and selectivity against specific cancer types.
Properties
IUPAC Name |
tert-butyl N-[2-(4-nitrophenoxy)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(16)14-8-9-19-11-6-4-10(5-7-11)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOYKECYRDLCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592561 | |
Record name | tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159184-14-2 | |
Record name | tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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